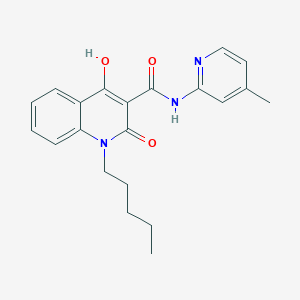
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as EPC-HOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been shown to possess a wide range of biological activities. EPC-HOC is a promising candidate for further research due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is still being investigated, but it is believed to act through multiple pathways. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also possesses free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential therapeutic effects in animal models of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has several advantages as a research tool, including its unique chemical structure, high purity, and potential therapeutic properties. However, there are also limitations to its use in lab experiments. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a synthetic compound, which means that it may not accurately reflect the biological activity of natural compounds. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in humans.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One potential area of investigation is its potential use as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. Another area of research could focus on the development of novel analogs of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea and its potential interactions with other compounds.
Méthodes De Synthèse
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with 2-ethylphenylisocyanate. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. The synthesis of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable tool for studying biological processes. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, which have been investigated in various in vitro and in vivo studies.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-11-7-3-5-9-13(11)19-18(23)20-15-16(21)12-8-4-6-10-14(12)24-17(15)22/h3-10,21H,2H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMROGURPWRQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)


![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)
![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)




